molecular formula C23H25ClN2O B12471062 (1r,3s,5R,7S)-3-(4-Chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide

(1r,3s,5R,7S)-3-(4-Chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide

Cat. No.: B12471062
M. Wt: 380.9 g/mol
InChI Key: CAOTVXGYTWCKQE-WVKNIADZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The final product is obtained as a hydrochloride salt to enhance its solubility and stability .

Industrial Production Methods

The industrial production of ABC294640 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

ABC294640 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of ABC294640, which are studied for their enhanced or modified biological activities .

Scientific Research Applications

ABC294640 has a wide range of scientific research applications:

Mechanism of Action

ABC294640 exerts its effects by selectively inhibiting sphingosine kinase 2 (SK2), thereby blocking the synthesis of sphingosine 1-phosphate (S1P). S1P is a bioactive lipid that regulates fundamental biological processes such as cell proliferation, migration, immune cell trafficking, and angiogenesis. By inhibiting SK2, ABC294640 disrupts these processes, leading to reduced tumor growth and enhanced sensitivity to other therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ABC294640 is unique due to its high selectivity for sphingosine kinase 2 and its oral bioavailability. Unlike other similar compounds, ABC294640 has shown efficacy in a broad range of preclinical cancer models and has entered clinical trials for various indications .

Properties

Molecular Formula

C23H25ClN2O

Molecular Weight

380.9 g/mol

IUPAC Name

(5S,7R)-3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide

InChI

InChI=1S/C23H25ClN2O/c24-20-3-1-19(2-4-20)22-10-17-9-18(11-22)13-23(12-17,15-22)21(27)26-14-16-5-7-25-8-6-16/h1-8,17-18H,9-15H2,(H,26,27)/t17-,18+,22?,23?

InChI Key

CAOTVXGYTWCKQE-WVKNIADZSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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